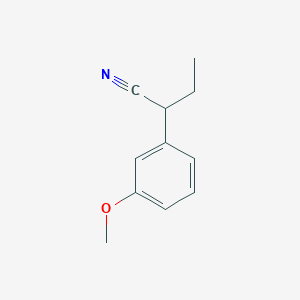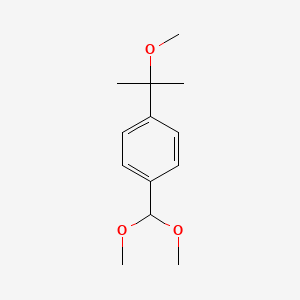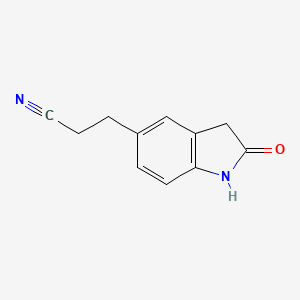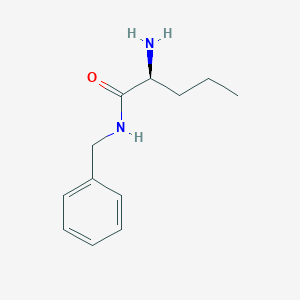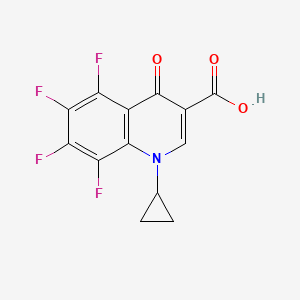
1-Cyclopropyl-5,6,7,8-tetrafluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-5,6,7,8-tetrafluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class of antibiotics. It is characterized by its unique structure, which includes a cyclopropyl group, multiple fluorine atoms, and a quinoline core. This compound is known for its potent antibacterial properties and is used primarily in veterinary medicine.
Métodos De Preparación
The synthesis of 1-Cyclopropyl-5,6,7,8-tetrafluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzenepropanoic acid derivatives, which are functionalized with cyclopropyl and fluorine groups.
Cyclization: The intermediate compounds undergo cyclization to form the quinoline core.
Fluorination: Fluorine atoms are introduced through electrophilic fluorination reactions.
Oxidation: The final step involves oxidation to form the 4-oxo group.
Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to control the process.
Análisis De Reacciones Químicas
1-Cyclopropyl-5,6,7,8-tetrafluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline core, affecting its antibacterial properties.
Substitution: Halogen substitution reactions can replace fluorine atoms with other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-5,6,7,8-tetrafluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of quinolones and the effects of fluorination on chemical stability.
Biology: The compound is studied for its antibacterial activity, particularly against gram-negative bacteria.
Medicine: In veterinary medicine, it is used to treat bacterial infections in animals, especially those caused by staphylococcal species.
Industry: The compound is used in the development of new antibiotics and as a reference standard in quality control processes.
Mecanismo De Acción
The antibacterial activity of 1-Cyclopropyl-5,6,7,8-tetrafluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death.
Comparación Con Compuestos Similares
1-Cyclopropyl-5,6,7,8-tetrafluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its high fluorine content and cyclopropyl group, which enhance its antibacterial properties. Similar compounds include:
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Orbifloxacin: A veterinary antibiotic with a similar structure but different fluorination pattern.
These compounds share the quinoline core but differ in their substituents, affecting their spectrum of activity and pharmacokinetic properties.
Propiedades
Número CAS |
106890-70-4 |
|---|---|
Fórmula molecular |
C13H7F4NO3 |
Peso molecular |
301.19 g/mol |
Nombre IUPAC |
1-cyclopropyl-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H7F4NO3/c14-7-6-11(10(17)9(16)8(7)15)18(4-1-2-4)3-5(12(6)19)13(20)21/h3-4H,1-2H2,(H,20,21) |
Clave InChI |
RFZHFIFSQNIHAI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=C(C(=O)C3=C2C(=C(C(=C3F)F)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


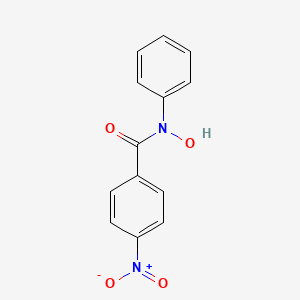
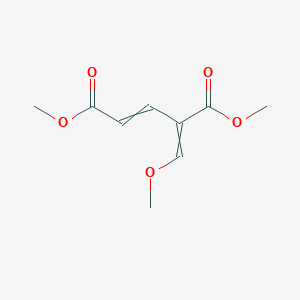
![1H-Pyrazole-4-carbonitrile, 3-amino-5-[(3-methoxyphenyl)amino]-](/img/structure/B8563887.png)
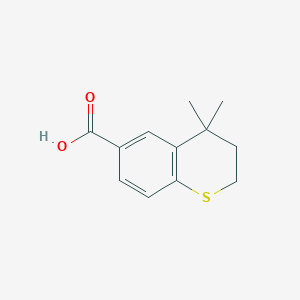
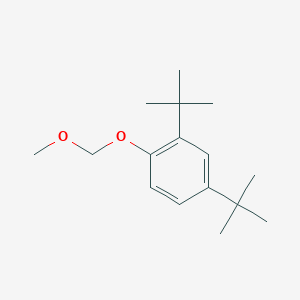



![3-[4-(diethoxymethyl)phenyl]propan-1-ol](/img/structure/B8563914.png)
